Cas no 146137-79-3 (4-fluoro-3-formylbenzonitrile)
4-fluoro-3-formylbenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-3-formylbenzonitrile
- 4-FLUORO-3-FORMYL-BENZONITRILE
- Benzonitrile, 4-fluoro-3-formyl- (9CI)
- 5-Cyano-2-fluorobenzaldehyde
- 3-Cyano-6-fluorobenzaldehyde
- Benzonitrile, 4-fluoro-3-forMyl-
- 2-fluoro-5-cyanobenzaldehyde
- 4-FLUORO-3-FORMYLBENZENECARBONITRILE
- PubChem2897
- KSC494I0B
- 3-Formyl-4-fluorobenzonitrile
- 2-fluoro-5-cyano-benzaldehyde
- AMBZ0431
- QVBHRCAJZGMNFX-UHFFFAOYSA-N
- CL8372
- STL557584
- BBL103774
- 3-CYANO-6-FLUOROBENZALDE
- CS-W018753
- EMETINEHYDROBROMIDE
- J-515365
- AKOS006292955
- FT-0601110
- 4-fluoranyl-3-methanoyl-benzenecarbonitrile
- AB21508
- SY034470
- AM20050406
- SCHEMBL921358
- 146137-79-3
- 5-cyano-2-fluorobenzaldehyde, AldrichCPR
- A3182
- AC-3832
- GS-3401
- DTXSID60447957
- MFCD04974126
- A801339
- DB-007034
- 4-fluoro-3-formylbenzonitrile
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- MDL: MFCD04974126
- Inchi: 1S/C8H4FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H
- InChI Key: QVBHRCAJZGMNFX-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C#N)C=C1C=O
Computed Properties
- Exact Mass: 149.02800
- Monoisotopic Mass: 149.027691913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.9
- XLogP3: 1.2
Experimental Properties
- Density: 1.25
- Melting Point: 69-72°C
- Boiling Point: 216℃ at 760 mmHg
- Flash Point: 84.7ºC
- Refractive Index: 1.527
- PSA: 40.86000
- LogP: 1.50988
4-fluoro-3-formylbenzonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
4-fluoro-3-formylbenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-fluoro-3-formylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F839346-1g |
4-Fluoro-3-formylbenzonitrile |
146137-79-3 | 95% | 1g |
174.60 | 2021-05-17 | |
| TRC | C988153-10mg |
5-Cyano-2-fluorobenzaldehyde |
146137-79-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C988153-50mg |
5-Cyano-2-fluorobenzaldehyde |
146137-79-3 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C988153-100mg |
5-Cyano-2-fluorobenzaldehyde |
146137-79-3 | 100mg |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F190980-10g |
4-fluoro-3-formylbenzonitrile |
146137-79-3 | 95% | 10g |
¥497.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F190980-1g |
4-fluoro-3-formylbenzonitrile |
146137-79-3 | 95% | 1g |
¥65.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F190980-250mg |
4-fluoro-3-formylbenzonitrile |
146137-79-3 | 95% | 250mg |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F190980-25g |
4-fluoro-3-formylbenzonitrile |
146137-79-3 | 95% | 25g |
¥994.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F190980-5g |
4-fluoro-3-formylbenzonitrile |
146137-79-3 | 95% | 5g |
¥279.90 | 2023-09-02 | |
| Fluorochem | 077010-1g |
4-Fluoro-3-formylbenzonitrile |
146137-79-3 | 95% | 1g |
£28.00 | 2022-03-01 |
4-fluoro-3-formylbenzonitrile Suppliers
4-fluoro-3-formylbenzonitrile Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 4-fluoro-3-formylbenzonitrile
4-Fluoro-3-Formylbenzonitrile (CAS No. 146137-79-3): An Overview of Its Synthesis, Properties, and Applications
4-Fluoro-3-formylbenzonitrile (CAS No. 146137-79-3) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique functional groups, including a fluorine atom, a formyl group, and a nitrile group, which collectively contribute to its diverse chemical reactivity and potential applications.
The synthesis of 4-fluoro-3-formylbenzonitrile typically involves a multi-step process. One common approach is the Vilsmeier-Haack reaction, where 4-fluorobenzonitrile is treated with phosphorus oxychloride and N,N-dimethylformamide (DMF) to introduce the formyl group. This method has been extensively studied and optimized to achieve high yields and purity. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes, such as the use of catalytic systems and microwave-assisted reactions.
The physical properties of 4-fluoro-3-formylbenzonitrile are well-documented. It is a white crystalline solid with a melting point of approximately 85°C. The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for various synthetic transformations and analytical techniques.
In terms of chemical reactivity, the presence of the formyl group in 4-fluoro-3-formylbenzonitrile makes it an excellent electrophilic species for nucleophilic addition reactions. This property has been exploited in the synthesis of complex organic molecules, including pharmaceutical intermediates and functional materials. For instance, the formyl group can be readily reduced to an alcohol or oxidized to a carboxylic acid, providing access to a wide range of derivatives.
The nitrile group in 4-fluoro-3-formylbenzonitrile also plays a crucial role in its reactivity. Nitriles are known for their ability to undergo hydrolysis to form carboxylic acids or reduction to primary amines. These transformations are particularly useful in the synthesis of bioactive compounds and drug candidates. Recent studies have shown that the nitrile group can also participate in metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon frameworks.
The fluorine atom in 4-fluoro-3-formylbenzonitrile imparts unique electronic and steric properties to the molecule. Fluorination can significantly alter the physicochemical properties of organic compounds, such as their lipophilicity, metabolic stability, and biological activity. This makes 4-fluoro-3-formylbenzonitrile an attractive building block for the design of novel pharmaceuticals and agrochemicals.
In the field of medicinal chemistry, 4-fluoro-3-formylbenzonitrile has been investigated as a key intermediate in the synthesis of various drug candidates. For example, it has been used in the preparation of selective serotonin reuptake inhibitors (SSRIs), which are widely used for treating depression and anxiety disorders. Additionally, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer progression and neurodegenerative diseases.
Beyond its applications in pharmaceuticals, 4-fluoro-3-formylbenzonitrile has found use in materials science. The presence of multiple functional groups allows for the facile modification and incorporation into polymers and other advanced materials. Recent research has focused on developing functional coatings and adhesives using this compound as a monomer or cross-linking agent.
The environmental impact of 4-fluoro-3-formylbenzonitrile is another area of active research. While it is generally considered safe for laboratory use when proper handling protocols are followed, there is ongoing interest in understanding its biodegradability and potential ecological effects. Green chemistry principles are being applied to minimize any adverse environmental impacts associated with its production and use.
In conclusion, 4-fluoro-3-formylbenzonitrile (CAS No. 146137-79-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique combination of functional groups offers a wide range of synthetic possibilities and applications in pharmaceuticals, materials science, and beyond. Ongoing research continues to uncover new avenues for its utilization, further solidifying its importance in modern chemistry.
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